molecular formula C20H14O4 B14628540 2,2-Diphenyl-2H-1,3-benzodioxole-4-carboxylic acid CAS No. 54888-41-4

2,2-Diphenyl-2H-1,3-benzodioxole-4-carboxylic acid

Katalognummer: B14628540
CAS-Nummer: 54888-41-4
Molekulargewicht: 318.3 g/mol
InChI-Schlüssel: NHAGERIKBKUEDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Diphenyl-2H-1,3-benzodioxole-4-carboxylic acid is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of two phenyl groups attached to a benzodioxole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-2H-1,3-benzodioxole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of catechol with benzaldehyde in the presence of an acid catalyst to form the benzodioxole ring. This intermediate is then subjected to further reactions to introduce the carboxylic acid group and the phenyl substituents. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to monitor and control the reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the final product meets the required specifications for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Diphenyl-2H-1,3-benzodioxole-4-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions can lead to a wide range of substituted benzodioxole derivatives .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2,2-Diphenyl-2H-1,3-benzodioxole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2-Diphenyl-2H-1,3-benzodioxole-4-carboxylic acid is unique due to the presence of two phenyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

54888-41-4

Molekularformel

C20H14O4

Molekulargewicht

318.3 g/mol

IUPAC-Name

2,2-diphenyl-1,3-benzodioxole-4-carboxylic acid

InChI

InChI=1S/C20H14O4/c21-19(22)16-12-7-13-17-18(16)24-20(23-17,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H,(H,21,22)

InChI-Schlüssel

NHAGERIKBKUEDT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2(OC3=CC=CC(=C3O2)C(=O)O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.